molecular formula C7H11ClN2O B128194 4-Methoxyphenylhydrazine hydrochloride CAS No. 19501-58-7

4-Methoxyphenylhydrazine hydrochloride

Cat. No.: B128194
CAS No.: 19501-58-7
M. Wt: 174.63 g/mol
InChI Key: FQHCPFMTXFJZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula CH₃OC₆H₄NHNH₂·HCl. It is a derivative of phenylhydrazine, where a methoxy group is attached to the para position of the phenyl ring. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenylhydrazine hydrochloride typically involves the diazotization of 4-methoxyaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods: An industrial method involves the reaction of 4-methoxy bromobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dichloromethane under ultrasonic stirring. The product is then treated with hydrogen chloride gas to precipitate this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazones.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

4-Methoxyphenylhydrazine hydrochloride is utilized in several scientific research fields:

Comparison with Similar Compounds

  • Phenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride

Comparison: 4-Methoxyphenylhydrazine hydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. Compared to other phenylhydrazine derivatives, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

(4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCPFMTXFJZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173160
Record name 4-Methoxyphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19501-58-7
Record name (4-Methoxyphenyl)hydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19501-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019501587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxyphenylhydrazine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxyphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenylhydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenylhydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenylhydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenylhydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Methoxyphenylhydrazine hydrochloride
Customer
Q & A

Q1: What are the common applications of 4-Methoxyphenylhydrazine hydrochloride in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it acts as a reagent in synthesizing substituted indole derivatives [, ] by reacting with ketones or aldehydes containing α-methylene groups. This reaction proceeds through a Fischer indole synthesis mechanism, forming a crucial intermediate that undergoes cyclization to yield the indole core.

Q2: Can you provide an example of a specific reaction involving this compound and discuss its outcome?

A2: Certainly. In a study focusing on 1,2,4-thiadiazole derivatives [], this compound reacted with 3-acetonyl-5-cyano-1,2,4-thiadiazole. Interestingly, this reaction yielded 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole as the sole product. This result highlights the regioselectivity of the reaction, where the 4-methoxy substituent on the phenylhydrazine dictates the final product's structure.

Q3: Are there any alternative synthetic routes for compounds typically synthesized using this compound?

A3: Yes, alternative synthetic approaches can be employed. For instance, the paper focusing on N-Acetyl-5-methoxytryptamine (Melatonin) synthesis [] utilizes a different strategy. Instead of using this compound, the researchers employed this compound itself in a one-pot reaction with acetic anhydride and 4-aminobutyraldehyde dimethylacetal. This method offers an alternative route to melatonin and potentially other related compounds, showcasing the adaptability of synthetic chemistry in achieving desired targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.